Acide 5-O-caféoylshikimique

Vue d'ensemble

Description

Ce composé se trouve naturellement dans les dattes (fruits de Phoenix dactylifera) et est connu pour son rôle de substrat de brunissement enzymatique . Il a suscité l’intérêt en raison de ses bienfaits potentiels pour la santé et de ses applications dans divers domaines scientifiques.

Applications De Recherche Scientifique

5-O-Caffeoylshikimic acid has a wide range of scientific research applications:

Mécanisme D'action

L’acide 5-O-caffeoylshikimique exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition de la xanthine oxydase : Le composé inhibe la xanthine oxydase en se liant à son site actif, réduisant la production d’acide urique et soulageant les symptômes de l’hyperuricémie.

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif, protégeant les cellules des dommages.

Effets anti-inflammatoires : Le composé module les voies inflammatoires, réduisant la production de cytokines pro-inflammatoires.

Traitement du cancer : En inhibant la protéine MEK, l’acide 5-O-caffeoylshikimique perturbe la voie de signalisation MAPK, qui est cruciale pour la prolifération et la survie des cellules cancéreuses.

Analyse Biochimique

Biochemical Properties

5-O-Caffeoylshikimic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with the mitogen-activated protein kinase (MAPK) pathway, where 5-O-Caffeoylshikimic acid has been shown to bind to MEK proteins, inhibiting their activity . This inhibition can modulate cell proliferation and differentiation, highlighting its potential in cancer treatment. Additionally, 5-O-Caffeoylshikimic acid exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cellular Effects

The effects of 5-O-Caffeoylshikimic acid on various cell types and cellular processes are profound. In cancer cells, particularly non-small cell lung cancer (NSCLC) cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK pathway, leading to altered gene expression and reduced tumor growth. Furthermore, 5-O-Caffeoylshikimic acid impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, 5-O-Caffeoylshikimic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as MEK proteins, inhibiting their kinase activity and disrupting downstream signaling pathways . This binding interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 5-O-Caffeoylshikimic acid can modulate gene expression by influencing transcription factors and epigenetic modifications, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-O-Caffeoylshikimic acid have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 5-O-Caffeoylshikimic acid can lead to sustained inhibition of cancer cell growth and reduced oxidative stress in cells. These findings suggest that 5-O-Caffeoylshikimic acid maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-O-Caffeoylshikimic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving antioxidant status . At high doses, some adverse effects, including gastrointestinal disturbances and potential toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5-O-Caffeoylshikimic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized by enzymes such as esterases and oxidases, leading to the formation of various metabolites . These metabolic transformations can influence the bioavailability and activity of 5-O-Caffeoylshikimic acid within the body. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide 5-O-caffeoylshikimique peut être synthétisé par estérification de l’acide caféique et de l’acide shikimique. La réaction implique généralement l’utilisation d’un catalyseur tel que l’acide sulfurique ou l’acide chlorhydrique pour faciliter le processus d’estérification . La réaction est effectuée sous reflux, et le produit est purifié par des techniques telles que la chromatographie sur colonne.

Méthodes de production industrielle : La production industrielle d’acide 5-O-caffeoylshikimique implique souvent l’extraction de l’acide caféique et de l’acide shikimique à partir de sources naturelles telles que les grains de café, les feuilles de thé et d’autres plantes . Les composés extraits sont ensuite soumis à des réactions d’estérification pour produire de l’acide 5-O-caffeoylshikimique. Le produit est ensuite purifié et cristallisé pour obtenir un composé de haute pureté adapté à diverses applications.

Analyse Des Réactions Chimiques

Types de réactions : L’acide 5-O-caffeoylshikimique subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Principaux produits formés :

Applications de la recherche scientifique

L’acide 5-O-caffeoylshikimique a une large gamme d’applications en recherche scientifique :

Comparaison Avec Des Composés Similaires

L’acide 5-O-caffeoylshikimique peut être comparé à d’autres composés similaires tels que :

Propriétés

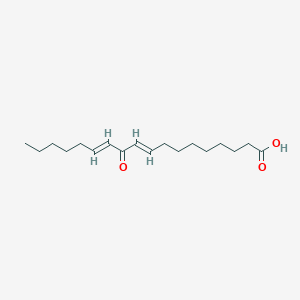

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,3S,4S)-3,4-Bis-[(4-phenoxy-benzyl)-propyl-carbamoyl]-cyclobutane-1,2-dicarboxylic acid](/img/structure/B1241139.png)

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)

![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)

![6H-Dibenzo[b,d]pyran-2,6(4aH)-dione,3,7-dihydroxy-9-methoxy-4a-methyl-, (4aS)-](/img/structure/B1241145.png)